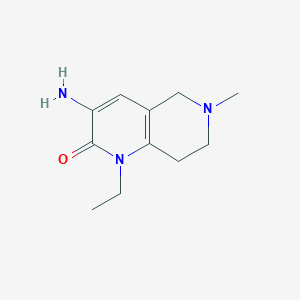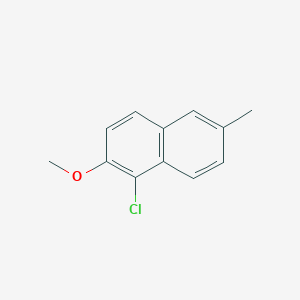
9-(Oxan-3-yl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Oxan-3-yl)-9H-purine is a chemical compound that belongs to the class of purines, which are heterocyclic aromatic organic compounds. This compound features a purine ring system substituted with an oxan-3-yl group. Purines are significant in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Oxan-3-yl)-9H-purine typically involves the reaction of a purine derivative with an oxan-3-yl group under specific conditions. One common method includes the use of a base-catalyzed reaction where the purine derivative is treated with an oxan-3-yl halide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-3-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF.
Major Products:
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-(Oxan-3-yl)-9H-purine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of nucleotide analogs. It is used in research to understand the mechanisms of enzyme interactions and nucleotide metabolism.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a candidate for antiviral and anticancer drugs due to its ability to interfere with nucleotide synthesis and function.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of diagnostic reagents and biochemical assays.
Mécanisme D'action
The mechanism of action of 9-(Oxan-3-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The oxan-3-yl group can enhance the compound’s binding affinity to these enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of nucleotide metabolism, which is crucial for the proliferation of cancer cells and viruses.
Comparaison Avec Des Composés Similaires
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in DNA.
Theobromine: A purine alkaloid found in cocoa and chocolate.
Uniqueness: 9-(Oxan-3-yl)-9H-purine is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and binding affinity to specific molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
924663-86-5 |
|---|---|
Formule moléculaire |
C10H12N4O |
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
9-(oxan-3-yl)purine |
InChI |
InChI=1S/C10H12N4O/c1-2-8(5-15-3-1)14-7-13-9-4-11-6-12-10(9)14/h4,6-8H,1-3,5H2 |
Clé InChI |
QELYLEZBTLYCKR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)N2C=NC3=CN=CN=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)

![4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline](/img/structure/B11894873.png)

![2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894879.png)

![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)
![3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B11894884.png)




